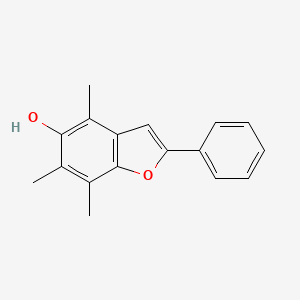
5-Benzofuranol, 2-phenyl-4,6,7-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzofuranol, 2-phenyl-4,6,7-trimethyl- is a benzofuran derivative with a unique structure that includes a benzofuran ring substituted with phenyl and methyl groups. Benzofuran compounds are known for their wide range of biological activities and applications in various fields, including medicine and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzofuranol, 2-phenyl-4,6,7-trimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method allows for the rapid construction of complex benzofuran rings with fewer side reactions .
Chemical Reactions Analysis
Types of Reactions
5-Benzofuranol, 2-phenyl-4,6,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
5-Benzofuranol, 2-phenyl-4,6,7-trimethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in treating skin diseases like psoriasis and cancer.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Benzofuranol, 2-phenyl-4,6,7-trimethyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases.
8-Methoxypsoralen: Another compound used for similar purposes.
Angelicin: Known for its biological activities.
Uniqueness
5-Benzofuranol, 2-phenyl-4,6,7-trimethyl- is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its combination of phenyl and methyl groups on the benzofuran ring differentiates it from other benzofuran derivatives .
Properties
CAS No. |
113561-36-7 |
|---|---|
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
4,6,7-trimethyl-2-phenyl-1-benzofuran-5-ol |
InChI |
InChI=1S/C17H16O2/c1-10-11(2)17-14(12(3)16(10)18)9-15(19-17)13-7-5-4-6-8-13/h4-9,18H,1-3H3 |
InChI Key |
DABSBXLLQUSLCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C(O2)C3=CC=CC=C3)C(=C1O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















